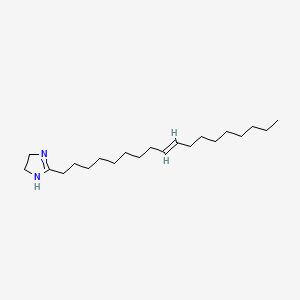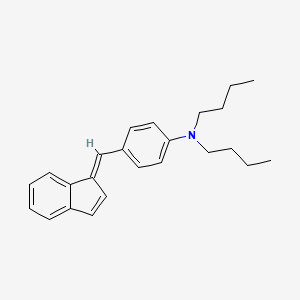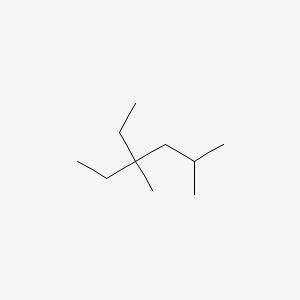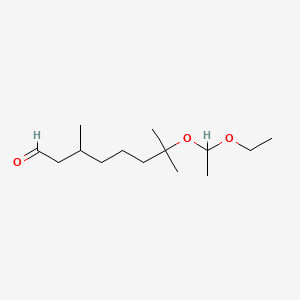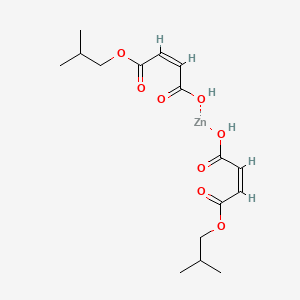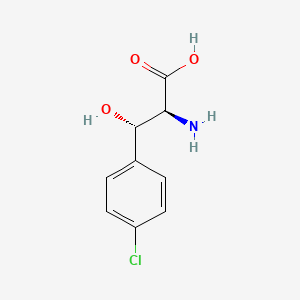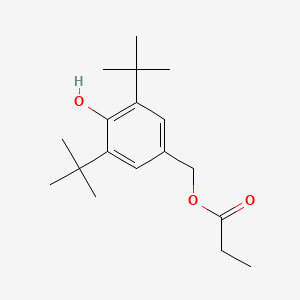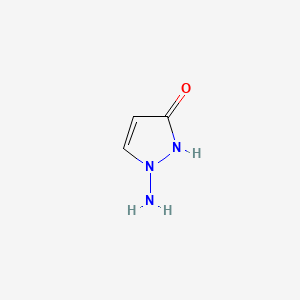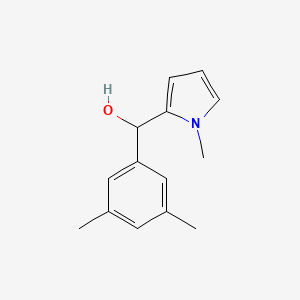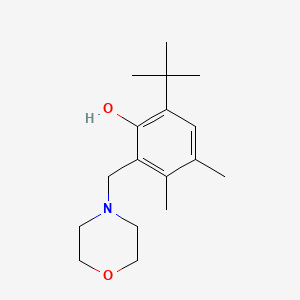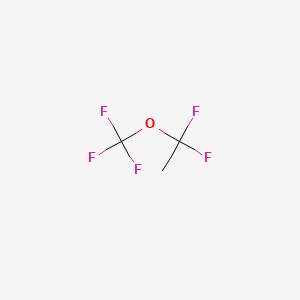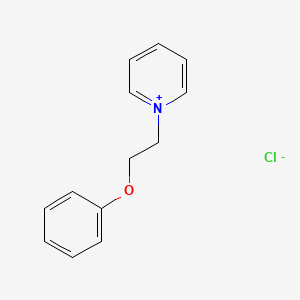
1-(2-Phenoxyethyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C13H14ClNO. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
準備方法
The synthesis of 1-(2-Phenoxyethyl)pyridinium chloride typically involves the quaternization of pyridine with 2-phenoxyethyl chloride. This reaction is usually carried out in the presence of a suitable solvent, such as acetone, and under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction rates and yields .
化学反応の分析
1-(2-Phenoxyethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and other nucleophiles.
科学的研究の応用
1-(2-Phenoxyethyl)pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: It is explored for potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of ionic liquids and as a corrosion inhibitor.
作用機序
The mechanism of action of 1-(2-Phenoxyethyl)pyridinium chloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific molecular pathways involved in cell membrane synthesis and maintenance .
類似化合物との比較
1-(2-Phenoxyethyl)pyridinium chloride can be compared with other pyridinium salts, such as:
- 4-methyl-1-(3-phenoxypropyl)pyridinium bromide
- 4-(dimethylamino)-1-(2-phenoxyethyl)pyridinium bromide
- 4-(dimethylamino)-1-(3-phenoxypropyl)pyridinium bromide These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The unique phenoxyethyl group in this compound contributes to its distinct chemical behavior and applications .
特性
CAS番号 |
49659-06-5 |
|---|---|
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC名 |
1-(2-phenoxyethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14NO.ClH/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14;/h1-10H,11-12H2;1H/q+1;/p-1 |
InChIキー |
LNKRMNBJDIZACC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)OCC[N+]2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


